Perfluorophenyl 4-(methyldisulfanyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorophenyl 4-(methyldisulfanyl)pentanoate is a fluorinated organic compound known for its unique chemical properties. The presence of the perfluorophenyl group imparts significant stability and reactivity to the molecule, making it valuable in various scientific and industrial applications. This compound is characterized by its high electronegativity and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 4-(methyldisulfanyl)pentanoate typically involves the thiolation of trimethyl(perfluorophenyl)silanes and thiosulfonates. This reaction is catalyzed by the organic superbase t-Bu-P4, which facilitates the formation of the perfluorophenyl-sulfur bond under mild, metal-free conditions. Yields of up to 97% have been reported using this method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Perfluorophenyl 4-(methyldisulfanyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Perfluorophenyl 4-(methyldisulfanyl)pentanoate involves its ability to interact with various molecular targets through its perfluorophenyl and disulfide groups. The perfluorophenyl group can engage in π-π interactions, while the disulfide bond can undergo redox reactions, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Perfluorophenyl Substituted β-Diketone: Known for its unique π-π interactions and stability.
Perfluorophenyl Substituted Triketone: Exhibits similar chemical properties and applications.
Uniqueness
Perfluorophenyl 4-(methyldisulfanyl)pentanoate stands out due to its combination of a perfluorophenyl group and a disulfide bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring both chemical robustness and versatility .
Properties
Molecular Formula |
C12H11F5O2S2 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(methyldisulfanyl)pentanoate |
InChI |
InChI=1S/C12H11F5O2S2/c1-5(21-20-2)3-4-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h5H,3-4H2,1-2H3 |
InChI Key |
WGOUABRGQHJWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.